N-(3-Fluorophenyl)-1-{N'-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide
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Overview
Description
N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide typically involves the condensation of 3-fluorobenzaldehyde with 5-methylfurfural in the presence of hydrazine hydrate. The reaction is usually carried out in ethanol or methanol as a solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biochemical pathways . The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-FLUORO-N-(3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
Uniqueness
N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and a furan ring. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H12FN3O3 |
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Molecular Weight |
289.26 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C14H12FN3O3/c1-9-5-6-12(21-9)8-16-18-14(20)13(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+ |
InChI Key |
GXEOLIZTQJDEKD-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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